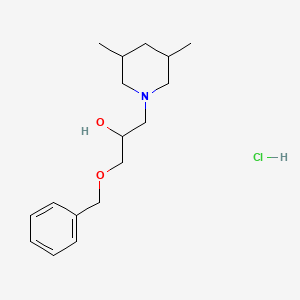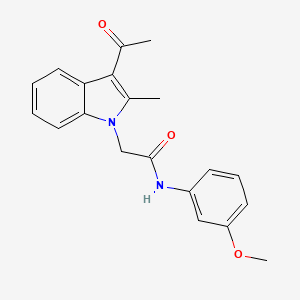
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has been widely studied in scientific research. It is a selective agonist for the dopamine D3 receptor and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a selective agonist for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the D3 receptor has been implicated in the regulation of reward, motivation, and cognitive function, making it a potential target for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to increase dopamine release in the striatum and prefrontal cortex, which are key regions involved in reward processing and cognitive function. It has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the D3 receptor, which allows for more precise manipulation of dopamine signaling pathways. However, one limitation is that it may not accurately reflect the complexity of the human brain and may not be suitable for all experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride as a treatment for other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective agonists for the D3 receptor, which may have fewer side effects and greater therapeutic potential. Additionally, further research is needed to better understand the mechanisms underlying the effects of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride on dopamine signaling and to identify potential biomarkers for treatment response.
Synthesemethoden
The synthesis of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves several steps, including the protection of the hydroxyl group, the alkylation of the piperidine ring, and the debenzylation of the resulting compound. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In addiction research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and nicotine addiction. In schizophrenia research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to improve cognitive function and reduce psychotic symptoms. In Parkinson's disease research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to improve motor function and reduce dyskinesia.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-15(2)10-18(9-14)11-17(19)13-20-12-16-6-4-3-5-7-16;/h3-7,14-15,17,19H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIYCWWKKAUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCC2=CC=CC=C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
![5-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4926426.png)

![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
